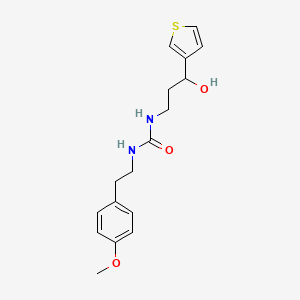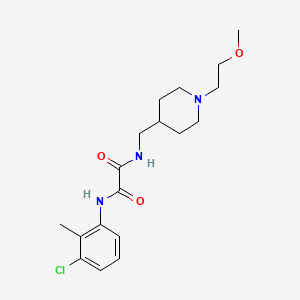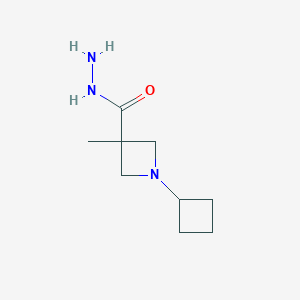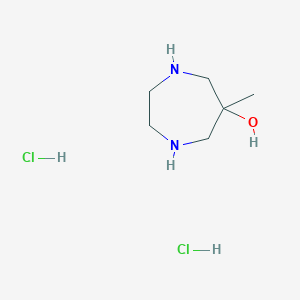
6-Methyl-1,4-diazepan-6-ol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1,4-diazepan-6-ol;dihydrochloride is a chemical compound with the CAS Number: 2305256-00-0 . It has a molecular weight of 203.11 and its IUPAC name is 6-methyl-1,4-diazepan-6-ol dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Methyl-1,4-diazepan-6-ol;dihydrochloride is 1S/C6H14N2O.2ClH/c1-6(9)4-7-2-3-8-5-6;;/h7-9H,2-5H2,1H3;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
6-Methyl-1,4-diazepan-6-ol;dihydrochloride is a powder at room temperature . It has a molecular weight of 203.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the retrieved data.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Methyl-1,4-diazepan-6-ol;dihydrochloride, focusing on six unique fields:
Pharmaceutical Development
6-Methyl-1,4-diazepan-6-ol;dihydrochloride is being explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to act as a building block in the synthesis of various therapeutic agents. Researchers are investigating its role in the development of new drugs targeting neurological disorders, given its structural similarity to compounds that interact with neurotransmitter systems .
Neuropharmacology
In neuropharmacology, this compound is studied for its potential effects on the central nervous system. Its diazepane ring structure is of particular interest for developing new anxiolytic and anticonvulsant medications. Studies are focusing on its ability to modulate GABAergic activity, which could lead to new treatments for anxiety and epilepsy .
Chemical Synthesis
6-Methyl-1,4-diazepan-6-ol;dihydrochloride is valuable in chemical synthesis due to its reactivity and stability. It serves as a precursor in the synthesis of more complex molecules, including heterocyclic compounds. This makes it a useful reagent in organic chemistry for creating novel compounds with potential applications in various industries .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and protein binding. Its structure allows it to act as a probe in biochemical assays, helping scientists understand the mechanisms of enzyme activity and protein-ligand interactions. This can lead to the development of new biochemical tools and therapeutic strategies .
Material Science
Researchers in material science are exploring the use of 6-Methyl-1,4-diazepan-6-ol;dihydrochloride in the development of new materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics, such as enhanced durability or conductivity. This has potential applications in electronics, coatings, and other advanced materials .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material in various analytical techniques. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods. This ensures accuracy and reliability in the measurement of other compounds in complex mixtures .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
Propriétés
IUPAC Name |
6-methyl-1,4-diazepan-6-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-6(9)4-7-2-3-8-5-6;;/h7-9H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPBQXIDDMARIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCNC1)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,4-diazepan-6-ol dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

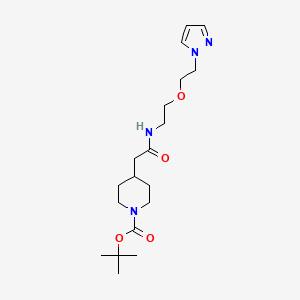

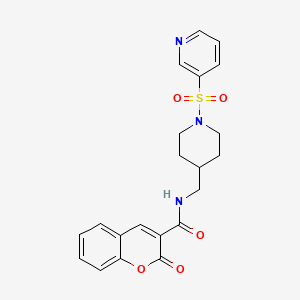

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-fluorobenzamide](/img/structure/B2725280.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2725282.png)

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)
![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-7-fluoroquinazoline](/img/structure/B2725286.png)
